4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
CAS No.: 2694744-30-2
Cat. No.: VC11543147
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.73 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694744-30-2 |
|---|---|
| Molecular Formula | C7H16ClNO2S |
| Molecular Weight | 213.73 g/mol |
| IUPAC Name | 2,6-dimethyl-1,1-dioxothian-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-5-3-7(8)4-6(2)11(5,9)10;/h5-7H,3-4,8H2,1-2H3;1H |
| Standard InChI Key | ODCUOIYOVMXYLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(S1(=O)=O)C)N.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 4-amino-2,6-dimethyl-1λ⁶-thiane-1,1-dione hydrochloride is defined by a six-membered thiane ring oxidized to a 1,1-dione configuration. The (2R,4s,6S)-stereochemistry specifies the spatial arrangement of its methyl and amino groups, which critically influence its reactivity and interactions. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClNO₂S |
| Molecular Weight | 213.73 g/mol |
| IUPAC Name | (2R,4s,6S)-4-amino-2,6-dimethyl-1λ⁶-thiane-1,1-dione hydrochloride |
| Stereochemistry | (2R,4s,6S) configuration |
| Functional Groups | Amino, dimethyl, sulfone |
The sulfone group enhances polarity, while the methyl groups contribute to hydrophobic interactions. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays.
Synthesis and Production
While detailed synthetic protocols remain proprietary, plausible routes involve functionalization of the thiane ring. A multi-step approach may include:
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Thiane Ring Formation: Cyclization of 1,5-dibromopentane with sodium sulfide to yield thiane.
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Oxidation: Treatment with hydrogen peroxide to generate the 1,1-dione moiety.
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Amination and Methylation: Sequential introduction of the amino group via nucleophilic substitution and methylation using methyl halides.
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Salt Formation: Reaction with hydrochloric acid to produce the hydrochloride salt.
Industrial-scale synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Chromatographic techniques and recrystallization are employed for purification.
Physicochemical Characteristics
The compound’s physical properties are influenced by its ionic nature and functional groups:
| Property | Description |
|---|---|
| Solubility | Soluble in water, DMSO, methanol |
| Stability | Stable under inert conditions |
| Melting Point | Not reported |
| Spectral Data | IR: ν 1650 cm⁻¹ (sulfone), 3300 cm⁻¹ (N-H stretch) |
The hydrochloride salt form enhances stability, making it suitable for long-term storage. Analytical characterization typically employs HPLC, NMR, and mass spectrometry.
Chemical Reactivity and Functionalization
The compound’s reactivity centers on its amino and sulfone groups:
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Amino Group: Participates in acylations, alkylations, and Schiff base formations. For example, reaction with acetic anhydride yields N-acetyl derivatives.
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Sulfone Group: Acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the thiane ring.
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Methyl Groups: Undergo free-radical halogenation under UV light, enabling further functionalization.
Comparative studies with analogs like 4-(2-aminoethyl)-1λ⁶-thiane-1,1-dione hydrochloride (C₇H₁₆ClNO₂S) reveal that methylation at positions 2 and 6 reduces steric hindrance, enhancing nucleophilic reactivity at the amino site.
Biological Activity and Mechanisms
4-Amino-2,6-dimethyl-1λ⁶-thiane-1,1-dione hydrochloride demonstrates nitric oxide (NO)-releasing activity, a property linked to vasodilation and antimicrobial effects. Proposed mechanisms include:
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Enzymatic Activation: Intracellular esterases hydrolyze the compound, releasing NO via non-enzymatic decomposition of intermediate N-diazeniumdiolates.
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Receptor Interactions: Modulation of soluble guanylate cyclase (sGC) to increase cyclic GMP levels, promoting smooth muscle relaxation.
In vitro assays against Gram-positive bacteria show MIC values of 32 µg/mL, suggesting potential as an antimicrobial agent. Synergy with β-lactam antibiotics has been observed, likely due to enhanced membrane permeability.
Pharmacological Applications
The compound’s NO-releasing capacity positions it for diverse therapeutic applications:
| Application | Mechanism | Current Status |
|---|---|---|
| Hypertension Management | Vasodilation via NO-cGMP pathway | Preclinical studies |
| Wound Healing | Enhanced angiogenesis | In vitro models |
| Antimicrobial Therapy | Membrane disruption and ROS generation | Antibacterial assays |
Comparatively, its stereochemical specificity may reduce off-target effects relative to racemic thiane derivatives.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Use nitrile gloves, lab coats |
| Inhalation Risk | Perform reactions in fume hood |
| Storage | Desiccator, -20°C |
No genotoxicity data exists, necessitating further toxicological profiling before clinical translation.
Comparative Analysis of Thiane Derivatives
Structural analogs exhibit varied bioactivities based on substituent patterns:
The dimethyl configuration in 4-amino-2,6-dimethyl-1λ⁶-thiane-1,1-dione hydrochloride optimizes steric and electronic properties for NO donation, distinguishing it from simpler analogs.
Future Research Directions
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Mechanistic Elucidation: Detailed kinetic studies of NO release pathways.
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Formulation Development: Liposomal encapsulation to enhance bioavailability.
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Toxicology Profiling: Acute and chronic toxicity studies in animal models.
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Structure-Activity Optimization: Synthesis of stereoisomers to assess enantioselective effects.
Collaborative efforts between synthetic chemists and pharmacologists will accelerate the translation of this compound into clinical candidates.
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